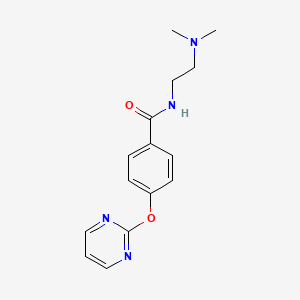
N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide, also known as GSK690693, is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. Akt is overexpressed in many types of cancer, making it a promising target for cancer therapy. GSK690693 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Cancer Research
One significant area of application is in cancer research. Compounds structurally related to N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide have been explored for their potential as anticancer agents. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have demonstrated in vivo antitumor activity, particularly against leukemia, by binding to DNA through intercalation. However, only compounds substituted at specific positions on the acridine core show activity against solid tumors, attributed to their ability to maintain a monocationic state at physiological pH, enabling better distribution (Denny et al., 1987).
Molecular Imaging
In molecular imaging, particularly positron emission tomography (PET), derivatives of this compound, like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), have been developed for the ultrasensitive detection of malignant melanoma. These compounds demonstrate strong and prolonged tumor uptake and rapid background clearance, offering excellent image quality for diagnosing melanoma at early stages (Ayoung Pyo et al., 2020).
Mecanismo De Acción
Target of action
Compounds with a pyrimidin-2-yl group, like “N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide”, often target enzymes like serine/threonine protein kinase PLK4 . This enzyme is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)11-10-16-14(20)12-4-6-13(7-5-12)21-15-17-8-3-9-18-15/h3-9H,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFTIRWHKPXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)
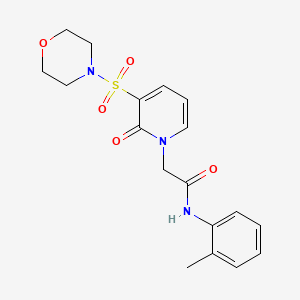
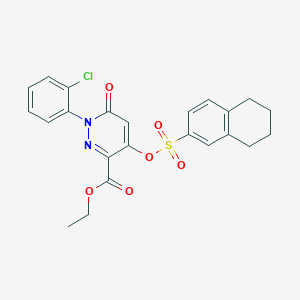
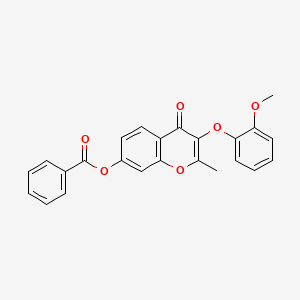
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)
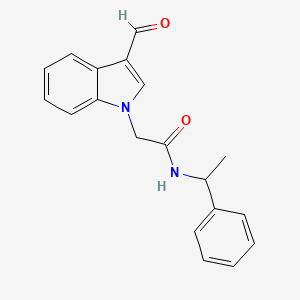
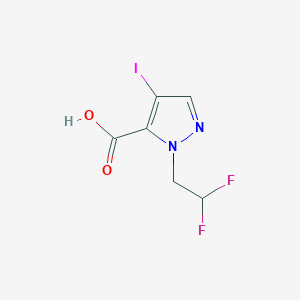
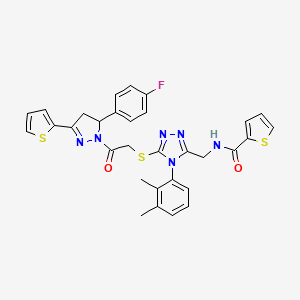
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)